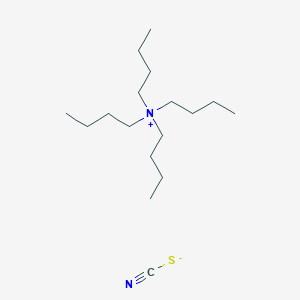
beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride
Overview
Description
Beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride is a chemical compound known for its unique structure, which includes both an alcohol and an amine functional group. This compound is often used in various chemical reactions and has applications in different scientific fields due to its versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with phenethyl alcohol and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Process: The phenethyl alcohol undergoes a nucleophilic substitution reaction with dimethylamine, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors. The process involves:
Batch or Continuous Processing: Depending on the required quantity, the reaction can be performed in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain a high-purity compound.
Types of Reactions:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the amine group, to form secondary or primary amines.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of beta-(Dimethylamino)-beta-ethylphenyl ketone.
Reduction: Formation of beta-(Dimethylamino)-beta-ethylphenethylamine.
Substitution: Formation of various substituted phenethyl derivatives.
Scientific Research Applications
Beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, particularly those involving neurotransmitters, due to its structural similarity to certain biologically active amines.
Comparison with Similar Compounds
Beta-(Dimethylamino)-beta-ethylphenethylamine: Similar structure but lacks the alcohol group.
Phenethyl Alcohol: Lacks the dimethylamino group.
Dimethylaminoethanol: Contains both amine and alcohol groups but with a different carbon backbone.
Uniqueness: Beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride is unique due to the presence of both an alcohol and a dimethylamino group on the same carbon, which imparts distinct chemical properties and reactivity compared to its analogs.
This compound’s versatility and reactivity make it a valuable substance in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
2-(dimethylamino)-2-phenylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-12(10-14,13(2)3)11-8-6-5-7-9-11;/h5-9,14H,4,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWCMNVPMWVJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(C1=CC=CC=C1)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976023 | |
| Record name | 2-(Dimethylamino)-2-phenylbutan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60577-23-3 | |
| Record name | Benzeneethanol, β-(dimethylamino)-β-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60577-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060577233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Dimethylamino)-2-phenylbutan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-(dimethylamino)-β-ethylphenethyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)











